molecular formula C17H23N3O2S B11009957 N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B11009957
M. Wt: 333.5 g/mol
InChI Key: RHXQAHOWYMPJLA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C16H22N2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an isopropylamino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate carboxylic acid derivative under acidic conditions. The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the addition of the isopropylamino group via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-5-7-14(22-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

RHXQAHOWYMPJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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